
1-Iodo-2-methyl-3-nitrobenzene
Overview
Description
1-Iodo-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 2-methyl-1-iodobenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron or aluminum chloride are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride are used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with different electrophiles replacing the iodine atom.
Reduction: 1-Iodo-2-methyl-3-aminobenzene.
Oxidation: 1-Iodo-2-carboxy-3-nitrobenzene.
Scientific Research Applications
1-Iodo-2-methyl-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodo-2-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-Iodo-3-nitrobenzene: Similar structure but lacks the methyl group.
1-Iodo-2-nitrobenzene: Similar structure but lacks the methyl group and has different substitution patterns.
1-Chloro-2-methyl-3-nitrobenzene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 1-Iodo-2-methyl-3-nitrobenzene is unique due to the presence of both an iodine atom and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
1-Iodo-2-methyl-3-nitrobenzene (IMNB) is an organic compound with notable biological activities, primarily due to its unique molecular structure comprising an iodine atom, a methyl group, and a nitro group. The compound has been studied for its potential applications in various fields, including agriculture and pharmacology. This article provides a comprehensive overview of the biological activity of IMNB, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₆INO₂
- Molecular Weight : 221.03 g/mol
- Key Functional Groups : Nitro group (-NO₂), Iodo group (-I), Methyl group (-CH₃)
The presence of these groups influences the compound's reactivity and interaction with biological targets.
Electrophilic Aromatic Substitution
IMNB primarily interacts with biological molecules through electrophilic aromatic substitution. The mechanism can be summarized as follows:
- Electrophile Formation : The iodine atom acts as an electrophile, forming a sigma bond with the benzene ring.
- Intermediate Formation : This reaction generates a positively charged intermediate.
- Deprotonation : A proton is removed from the intermediate, resulting in a substituted benzene derivative.
This substitution process allows IMNB to modify the structure of target molecules, potentially altering their biological functions.
Herbicidal Properties
IMNB has been identified as a selective herbicide, particularly effective against certain weeds and grasses. It inhibits specific enzymes involved in plant growth processes, such as formylation and acylation, which are crucial for protein synthesis and cell division. By disrupting these pathways, IMNB effectively stunts plant growth.
Pharmacokinetics
The pharmacokinetic profile of IMNB suggests high gastrointestinal absorption and permeability across biological membranes, including the blood-brain barrier. This characteristic enhances its potential as a pharmaceutical agent.
Study 1: Herbicidal Efficacy
A study investigated the herbicidal activity of IMNB against common agricultural weeds. Results indicated that IMNB effectively inhibited the growth of target species at concentrations as low as 100 µg/mL. The compound was shown to disrupt photosynthesis and protein synthesis in treated plants.
Study 2: Antimicrobial Potential
Another study explored the antimicrobial activity of nitro-substituted benzene derivatives, including IMNB. The findings revealed that these compounds exhibited varying degrees of inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported at 50 µg/mL .
Summary of Biological Activities
Q & A
Q. What spectroscopic techniques are recommended for characterizing 1-Iodo-2-methyl-3-nitrobenzene, and what key spectral features should researchers anticipate?
Answer:
Proton nuclear magnetic resonance (¹H NMR) is critical for structural confirmation. For this compound, the ¹H NMR spectrum in CDCl₃ at 500 MHz reveals distinct signals:
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Aromatic protons exhibit splitting patterns dependent on substituent positions. For example, the methyl group (2-methyl) typically resonates as a singlet near δ 2.5–2.7 ppm due to lack of neighboring protons.
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Nitro and iodo groups deshield adjacent protons, causing downfield shifts. Compare with reported data (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to nitro and iodine) .
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Table 1: Expected ¹H NMR Shifts (CDCl₃):
Proton Position Chemical Shift (δ, ppm) Multiplicity Methyl (C2) 2.5–2.7 Singlet Aromatic (C4/C6) 7.5–8.3 Doublet/Multiplet
Complement with IR spectroscopy to confirm nitro (C-NO₂ stretch ~1520 cm⁻¹) and C-I bonds (500–600 cm⁻¹). Mass spectrometry (MS) can validate molecular weight (MW 277.02 g/mol) via molecular ion peaks .
Q. How can researchers design a synthesis route for this compound, considering regioselectivity and functional group compatibility?
Answer:
A regioselective synthesis can be achieved via direct iodination or sequential functionalization :
Nitration followed by iodination :
- Start with 2-methylnitrobenzene. Introduce iodine via electrophilic substitution using I₂/HNO₃ or KI/H₂SO₄, leveraging the nitro group’s meta-directing effect to position iodine at C3 .
Iodination followed by nitration :
- Begin with 2-methylbenzene derivatives. Protect reactive sites (e.g., methyl group) to avoid over-iodination. Use nitration conditions (HNO₃/H₂SO₄) to introduce nitro at C3.
Key considerations :
- Monitor reaction temperature to prevent byproducts (e.g., diiodination or over-nitration).
- Validate regiochemistry via NOESY or X-ray crystallography if intermediates crystallize .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Storage : Keep in amber glass containers at 2–8°C to minimize light-induced degradation.
- Waste disposal : Segregate halogenated nitroaromatic waste and consult institutional guidelines for hazardous chemical disposal.
- Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent contamination .
Q. How can computational chemistry tools aid in predicting the reactivity or spectroscopic properties of this compound?
Answer:
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Reactivity prediction : Use density functional theory (DFT) to model electrophilic substitution pathways. Databases like REAXYS or PISTACHIO provide historical reaction data to optimize conditions (e.g., solvent choice, catalyst) .
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Spectroscopic simulations : Software such as Gaussian or ACD/Labs can predict NMR chemical shifts and IR stretches. Compare computed spectra with experimental data to validate structural assignments .
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Table 2 : DFT-Computed vs. Experimental NMR Shifts:
Proton Position DFT (δ, ppm) Experimental (δ, ppm) Methyl (C2) 2.6 2.5–2.7 Aromatic (C4) 8.2 8.1–8.3
Q. What strategies are effective for resolving contradictions in experimental data (e.g., unexpected byproducts, spectral anomalies) during synthesis or analysis?
Answer:
- Byproduct identification : Use high-resolution mass spectrometry (HRMS) or GC-MS to detect impurities. Cross-reference with reaction mechanisms (e.g., diiodination due to excess I₂).
- Spectral anomalies : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts) or paramagnetic impurities in NMR. For crystallography, refine data with SHELXL to resolve structural ambiguities .
- Statistical validation : Apply chi-squared tests to assess crystallographic data quality or ANOVA for replicate experiments .
Q. What are the challenges in crystallizing this compound, and how can programs like SHELX assist in structural determination?
Answer:
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Crystallization challenges : The compound’s low solubility in polar solvents and heavy atom (iodine) effects may hinder crystal growth. Optimize by slow evaporation in toluene/hexane mixtures.
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Structural refinement : SHELXL refines heavy-atom positions using high-resolution data. Key steps:
- Index diffraction data with SHELXS for space group determination.
- Apply TWIN commands if twinning is detected (common with nitro groups).
- Validate thermal parameters (ADPs) to ensure iodine positioning accuracy .
Table 3 : Example Crystallographic Data (Hypothetical):
Parameter Value Space group P2₁/c R-factor <5% I···O interactions 3.2 Å (critical for packing)
Properties
IUPAC Name |
1-iodo-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKFJFOGUFJON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468219 | |
Record name | 1-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41252-98-6 | |
Record name | 1-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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